Acetyl-Cys(dodecyl) chloromethyl ketone

Vue d'ensemble

Description

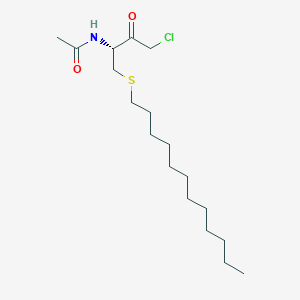

Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethyl ketone used primarily in proteomics research. It is known for its effectiveness against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . The compound has the molecular formula C18H34ClNO2S and a molecular weight of 363.99 .

Mécanisme D'action

Target of Action

Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethylketone . It is primarily used against human-lineage and T-lineage acute lymphoblastic leukemia cell lines

Result of Action

The primary result of the action of this compound is cytotoxicity, specifically against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . This leads to the death of these cells, which can be beneficial in the treatment of leukemia.

Analyse Biochimique

Cellular Effects

Acetyl-Cys(dodecyl) chloromethyl ketone has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and degradation .

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

Transport and Distribution

It is known to interact with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

Méthodes De Préparation

The synthesis of Acetyl-Cys(dodecyl) chloromethyl ketone involves several steps, typically starting with the preparation of the dodecyl cysteine derivative. This is followed by acetylation and chloromethylation reactions under controlled conditions. The industrial production methods often involve the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .

Analyse Des Réactions Chimiques

Acetyl-Cys(dodecyl) chloromethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Acetyl-Cys(dodecyl) chloromethyl ketone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in proteomics research, where it is used to study protein interactions and functions. The compound’s cytotoxic properties make it valuable in cancer research, especially in studying acute lymphoblastic leukemia cell lines . Additionally, it is used in the development of new therapeutic agents and in various biochemical assays .

Comparaison Avec Des Composés Similaires

Acetyl-Cys(dodecyl) chloromethyl ketone is unique due to its specific structure and potent cytotoxic properties. Similar compounds include:

Acetyl-Cys(ethyl) chloromethyl ketone: A shorter-chain analog with similar cytotoxic properties but different solubility and reactivity profiles.

Acetyl-Cys(hexyl) chloromethyl ketone: A medium-chain analog with intermediate properties between the ethyl and dodecyl derivatives.

Acetyl-Cys(octyl) chloromethyl ketone: Another analog with a longer chain, offering different pharmacokinetic and pharmacodynamic properties. These compounds share similar mechanisms of action but differ in their physical and chemical properties, affecting their applications and effectiveness in various research contexts.

Activité Biologique

Acetyl-Cys(dodecyl) chloromethyl ketone (also referred to as N-acetyl-S-dodecyl-Cys chloromethyl ketone) is a compound derived from cysteine, notable for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its cytotoxic effects against cancer cell lines, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cysteine derivatives, which are characterized by the presence of a chloromethyl ketone functional group attached to a cysteine backbone. The dodecyl group enhances lipophilicity, potentially improving cellular membrane penetration and biological efficacy.

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating its effects on human acute lymphoblastic leukemia cell lines (Nalm-6 and Molt-3) reported the following IC50 values:

| Compound | IC50 (µM) Nalm-6 | IC50 (µM) Molt-3 |

|---|---|---|

| N-acetyl-S-dodecyl-Cys chloromethyl ketone | 2.0 | 2.3 |

| N-acetyl-S-trans,trans-farnesyl-Cys ketone | 3.0 | 1.4 |

These results indicate that this compound is one of the most potent compounds in this series, suggesting its potential as an anti-cancer agent .

The cytotoxic effects of this compound are primarily attributed to its ability to modify thiol groups in proteins through alkylation. This modification can disrupt critical cellular processes, including signaling pathways and protein function, leading to apoptosis in cancer cells. The compound's mechanism may involve:

- Nucleophilic Attack : The thiol group of cysteine is highly nucleophilic, allowing for selective modification of target proteins.

- Disruption of Protein Function : Alkylation can alter protein structure and function, impacting cell survival pathways .

Antileukemic Activity

A comprehensive study classified various cysteine derivatives based on their antileukemic activity using quantitative structure-activity relationship (QSAR) models. The findings highlighted that compounds with longer alkyl chains, such as the dodecyl derivative, exhibited enhanced potency against leukemia cells. The study utilized principal component analysis (PCA) to correlate molecular properties with biological activity, reinforcing the significance of alkyl chain length in determining efficacy .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds like N-acetylcysteine (NAC) provide insights into absorption and metabolism. NAC has demonstrated good bioavailability and rapid absorption in humans, indicating that similar derivatives may exhibit favorable pharmacokinetic profiles conducive to therapeutic use .

Propriétés

IUPAC Name |

N-[(2R)-4-chloro-1-dodecylsulfanyl-3-oxobutan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34ClNO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-15-17(18(22)14-19)20-16(2)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFZFJUPCKFQRI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(C(=O)CCl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCSC[C@@H](C(=O)CCl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432059 | |

| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253589-60-5 | |

| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.